molecular formula C21H14BrClIN7O B8466563 2-((4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-5-bromo-3-(2-chlorobenzyl)quinazolin-4(3H)-one

2-((4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-5-bromo-3-(2-chlorobenzyl)quinazolin-4(3H)-one

Cat. No.: B8466563
M. Wt: 622.6 g/mol
InChI Key: MCIDYRGMDMVEKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-5-bromo-3-(2-chlorobenzyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C21H14BrClIN7O and its molecular weight is 622.6 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C21H14BrClIN7O

Molecular Weight

622.6 g/mol

IUPAC Name

2-[(4-amino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)methyl]-5-bromo-3-[(2-chlorophenyl)methyl]quinazolin-4-one

InChI

InChI=1S/C21H14BrClIN7O/c22-12-5-3-7-14-16(12)21(32)30(8-11-4-1-2-6-13(11)23)15(28-14)9-31-20-17(18(24)29-31)19(25)26-10-27-20/h1-7,10H,8-9H2,(H2,25,26,27)

InChI Key

MCIDYRGMDMVEKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=NC3=C(C2=O)C(=CC=C3)Br)CN4C5=NC=NC(=C5C(=N4)I)N)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred mixture of 5-bromo-3-(2-chlorobenzyl)-2-(chloromethyl)quinazolin-4(3H)-one, (8), (13.6 g, 30.7 mmol) and 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1) (8.09 g, 30.7 mmol) in DMF (300 mL was added potassium carbonate (6.36 g, 46.0 mmol) and the reaction maintained at RT in the dark for 24 hr. The mixture was poured onto water (4.0 L) and the resulting suspension was stirred at RT for 1 hr. The precipitate was isolated by filtration and dried in vacuo to afford the title compound, Intermediate A, as a colourless solid (18.0 g, 94%); m/z 622/624 [M+H]+ (ES+).
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
8.09 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.36 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred mixture of 5-bromo-3-(2-chlorobenzyl)-2-(chloromethyl)quinazolin-4(3H)-one, (2), (13.6 g, 30.7 mmol) and 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (3) (8.09 g, 30.7 mmol) in DMF (300 mL was added potassium carbonate (6.36 g, 46.0 mmol) and the reaction maintained at RT in the dark for 24 hr. The mixture was poured onto water (4.0 L) and the resulting suspension was stirred at RT for 1 hr. The precipitate was isolated by filtration and dried in vacuo to afford the title compound, (4), as a colourless solid (18.0 g, 94%); Rt 2.17 min; m/z 622/624 [M+H]+ (ES+).
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
8.09 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.36 g
Type
reactant
Reaction Step Two
Yield
94%

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